Product packaging for fijianolide D(Cat. No.:)

fijianolide D

Cat. No.: B1255761
M. Wt: 528.6 g/mol
InChI Key: CVVBJPYJIWDRMQ-FVRSRKCVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fijianolide D is a marine polyketide macrolide belonging to the fijianolide/laulimalide class of natural products, originally isolated from the sponge Cacospongia mycofijiensis . This compound shares the characteristic macrocyclic core of this class but possesses specific structural modifications on its C-20 side chain, distinguishing it from the more potent lead compound, Fijianolide B (Laulimalide) . As part of this compound class, this compound is investigated for its taxol-like microtubule-stabilizing activity . Microtubule-stabilizing agents disrupt cell division by suppressing microtubule dynamics, leading to cell cycle arrest and apoptosis, making them a crucial area of study in cancer research. While this compound has demonstrated in vitro cytotoxicity against human cancer cell lines, its potency is less than that of Fijianolide B . Consequently, this compound serves as a valuable analytical tool and chemical probe for researchers exploring the structure-activity relationships (SAR) within the fijianolide chemotype. Studying analogs like this compound helps elucidate the role of the C-20 side chain in binding and biological activity, which is critical for understanding the mechanism of action and for the design of novel anti-mitotic therapeutics . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O8 B1255761 fijianolide D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,3Z,7S,8S,10R,11S,12S,16S,18R)-11,12-dihydroxy-16-methyl-14-methylidene-8-[(E)-2-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethenyl]-6,9,22-trioxatricyclo[16.3.1.17,10]tricosa-3,20-dien-5-one

InChI

InChI=1S/C30H40O8/c1-18-12-19(2)15-24(31)30(34)27-17-26(25(37-27)11-10-23-14-20(3)16-29(33)36-23)38-28(32)9-5-7-21-6-4-8-22(13-18)35-21/h4-6,9-11,16,18,21-27,30-31,34H,2,7-8,12-15,17H2,1,3H3/b9-5-,11-10+/t18-,21-,22-,23+,24-,25-,26-,27+,30-/m0/s1

InChI Key

CVVBJPYJIWDRMQ-FVRSRKCVSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@H]3C[C@H]([C@H]([C@H](CC(=C)C1)O)O)O[C@H]3/C=C/[C@@H]4CC(=CC(=O)O4)C

Canonical SMILES

CC1CC2CC=CC(O2)CC=CC(=O)OC3CC(C(C(CC(=C)C1)O)O)OC3C=CC4CC(=CC(=O)O4)C

Origin of Product

United States

Ii. Structural Characterization and Elucidation Methodologies

Spectroscopic Analysis of Fijianolide D

Modern spectroscopic methods were pivotal in piecing together the molecular architecture of this compound. These non-destructive techniques allowed for a detailed examination of the compound's chemical environment at the atomic level.

NMR spectroscopy was the cornerstone of the structural elucidation of this compound, providing crucial information about the proton and carbon environments within the molecule.

Proton NMR spectroscopy of this compound revealed a complex pattern of signals, indicative of its large and stereochemically rich structure. The chemical shifts, coupling constants, and multiplicities of the proton signals provided initial insights into the types of protons present (e.g., olefinic, methine, methylene, and methyl) and their immediate neighboring protons. While a complete, publicly available tabulated dataset for the ¹H NMR of this compound is not readily found in primary literature, its analysis in conjunction with 2D NMR techniques was essential for assigning protons to their respective carbons.

Two-dimensional NMR experiments were indispensable in assembling the molecular structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identified proton-proton couplings, allowing for the tracing of contiguous spin systems within the molecule and the assembly of various structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments revealed long-range correlations between protons and carbons (typically over two to three bonds), which was crucial for connecting the structural fragments identified by COSY and for placing quaternary carbons and heteroatoms within the carbon framework.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments were used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which simplified the interpretation of the ¹³C NMR spectrum.

While specific 2D NMR correlation tables for this compound are not detailed in publicly available literature, the application of these techniques was fundamental to the published structural determination.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS) was employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allowed for the calculation of its elemental composition, which was found to be C₃₀H₄₄O₈. This information was vital for confirming the molecular formula and was used in conjunction with the NMR data to solve the complete structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Absolute and Relative Stereochemistry

The determination of the stereochemistry of this compound involves establishing the relative orientation of its numerous stereocenters and assigning the absolute configuration of the entire molecule. This is typically achieved through a combination of advanced NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), which provide information about the spatial proximity of protons. These experiments reveal through-space correlations that help to define the relative stereochemistry of the chiral centers.

The assignment of the absolute stereochemistry often requires additional methods, such as chemical degradation to known compounds, asymmetric synthesis, or the application of chiroptical methods like circular dichroism (CD) spectroscopy in comparison with theoretical calculations. Detailed experimental procedures and data for the specific determination of the absolute and relative stereochemistry of this compound are not extensively detailed in the currently available scientific literature.

Chiral Center Analysis

Information regarding the specific analysis of the chiral centers of this compound is not available in the publicly accessible literature. The determination of the absolute and relative configurations of these stereocenters would have been a critical component of its structural elucidation, likely detailed in the primary research article.

Spectroscopic and Synthetic Approaches to Stereochemical Assignment

A detailed account of the spectroscopic and synthetic methodologies employed for the stereochemical assignment of this compound is not present in the available scientific records. Such an analysis would typically involve a combination of advanced NMR techniques and potentially chemical degradation or total synthesis to confirm the stereochemistry. Without access to the original experimental data, a substantive description of these approaches cannot be formulated.

Iii. Biosynthetic Pathways and Biogenesis of Fijianolides

Proposed Polyketide Synthase (PKS) Mechanisms

Fijianolides are classified as polyketides ontosight.aiontosight.ai. Polyketides are a large class of secondary metabolites synthesized by polyketide synthases (PKSs) ontosight.aiwikipedia.orgrasmusfrandsen.dk. PKSs are multi-domain enzyme complexes that catalyze the stepwise condensation of small carboxylic acid starter and extender units, such as acetyl-CoA and malonyl-CoA, in a process similar to fatty acid biosynthesis ontosight.aiwikipedia.orgrasmusfrandsen.dk. The structural complexity and modular nature of polyketides like fijianolides strongly suggest the involvement of PKS machinery in their biosynthesis taprobanica.orgontosight.ai.

While the complete PKS gene cluster for fijianolide biosynthesis has yet to be fully identified, metagenomic studies of the sponge Cacospongia mycofijiensis, a source of fijianolides, have revealed a high number of bacteria-like PKS genes taprobanica.orgleibniz-fli.denih.gov. These PKS genes exhibit high diversity and largely belong to a unique group of PKSs found in "Poribacteria," a candidate phylum of bacteria nearly exclusively associated with sponges leibniz-fli.denih.gov. This genetic evidence supports the hypothesis that microbial symbionts, particularly Poribacteria, are responsible for the biosynthesis of fijianolides leibniz-fli.denih.gov.

PKS enzymes typically consist of several domains, including acyltransferase (AT), keto synthase (KS), and acyl carrier protein (ACP) domains, which work together to build the polyketide chain wikipedia.orgrasmusfrandsen.dk. The specific arrangement and activity of these domains dictate the structure of the final polyketide product wikipedia.orgrasmusfrandsen.dk. Based on the macrolide structure of fijianolides, it is proposed that their biosynthesis involves a type I PKS, characterized by large, multi-modular protein complexes wikipedia.org.

Role of Marine Microbial Symbionts in Fijianolide Production

Evidence for Symbiotic Origin

The hypothesis that microbial symbionts produce many sponge-derived natural products, including fijianolides, has been supported by several lines of evidence taprobanica.orgcore.ac.ukresearchgate.netnih.govmdpi.comskemman.is. Early evidence came from the observation of structural parallels between compounds isolated from marine animals and those produced by microorganisms taprobanica.org. For fijianolides, their isolation from geographically distinct sponge species (Cacospongia mycofijiensis and Hyatella sp.) also suggested a mobile or widespread producer, consistent with a microbial symbiont rather than the sessile sponge host taprobanica.orgusf.edu.

More compelling evidence has emerged from molecular studies. Metagenomic analysis of sponge microbiomes has revealed the presence of microbial biosynthetic gene clusters, particularly PKS genes, that are homologous to those involved in the production of known microbial natural products taprobanica.orgnih.govleibniz-fli.denih.gov. The detection of a high abundance of PKS genes in high microbial abundance (HMA) sponges like Cacospongia mycofijiensis, compared to their absence in low microbial abundance (LMA) sponges, strongly indicates that the symbionts are the source of these compounds taprobanica.orgleibniz-fli.de.

Furthermore, the identification of PKS genes belonging to the candidate phylum "Poribacteria" in Cacospongia mycofijiensis provides a specific link between these symbionts and the potential to produce polyketides like fijianolides leibniz-fli.denih.gov. While direct proof through cultivation and isolation of fijianolides from pure Poribacteria culture remains challenging due to the unculturable nature of many sponge symbionts, the genetic evidence is substantial skemman.isleibniz-fli.de.

Implications for Sustainable Supply and Production Research

The identification of microbial symbionts as the likely producers of fijianolides has significant implications for addressing the challenge of sustainable supply for potential pharmaceutical applications researchgate.netskemman.ismdpi.comnih.gov. Harvesting sponges from the natural environment is not a sustainable source for large-scale production due to limited supply and potential ecological impact mdpi.comnih.gov.

Understanding the role of microbial symbionts opens up alternative strategies for obtaining these valuable compounds. These strategies include:

Cultivation of Symbionts: If the specific microbial producer can be cultured, fermentation could provide a scalable and sustainable source of fijianolides skemman.ismdpi.comnih.gov. However, as mentioned, many sponge symbionts are difficult to cultivate skemman.isleibniz-fli.de.

Heterologous Expression: Identifying the biosynthetic gene clusters in the symbiont's genome allows for the possibility of transferring these genes into a more easily culturable host organism (e.g., bacteria or yeast) for heterologous expression and production of fijianolides usf.edu.

Synthetic Biology: With a detailed understanding of the biosynthetic pathway and the enzymes involved, synthetic biology approaches could be employed to engineer microbial cell factories for fijianolide production.

These approaches offer the potential to overcome the supply limitations associated with traditional harvesting from marine invertebrates, facilitating further research and potential development of fijianolides and their analogs researchgate.netskemman.ismdpi.comnih.gov.

Enzymatic Steps and Precursor Incorporation Studies

The biosynthesis of polyketides involves a series of enzymatic steps catalyzed by the different domains within the PKS complex wikipedia.orgrasmusfrandsen.dk. These steps typically include chain initiation, elongation through condensation of extender units (often malonyl-CoA or methylmalonyl-CoA), and often reductive or modifying steps (e.g., ketoreduction, dehydration, enoyl reduction) wikipedia.orgrasmusfrandsen.dk. The specific sequence and iteration of these steps, controlled by the PKS modules, determine the carbon skeleton and functional groups of the polyketide product wikipedia.org.

While detailed enzymatic studies specifically on fijianolide D biosynthesis are limited, the general principles of type I PKS mechanisms apply wikipedia.org. The incorporation of specific precursor molecules, such as acetate (B1210297) and propionate (B1217596) units (derived from acetyl-CoA and propionyl-CoA), would be expected to contribute to the carbon backbone of fijianolides ontosight.airasmusfrandsen.dk. Precursor incorporation studies using isotopically labeled compounds can help elucidate the specific building blocks utilized and the sequence of their assembly by the PKS machinery. Although specific data tables for this compound precursor incorporation were not found in the search results, such studies are a common method for investigating polyketide biosynthesis pathways.

The modifications observed in the side chain of this compound, such as the carbonyl group at C-27 nih.gov, suggest the involvement of specific tailoring enzymes acting on the polyketide chain during or after its assembly by the PKS. These enzymes can include oxidases, reductases, or transferases that introduce functional groups or modify existing ones wikipedia.org.

Genetic Basis of Fijianolide Biosynthesis (Potential Research Area)

Identifying and characterizing the complete set of genes responsible for fijianolide biosynthesis is a critical area for future research. This involves the identification of the PKS gene cluster(s) in the genome of the microbial symbiont(s) responsible for production usf.eduleibniz-fli.denih.gov. Metagenomic sequencing of sponge microbiomes has already provided initial insights into the PKS gene diversity present taprobanica.orgleibniz-fli.denih.gov.

Further research is needed to:

Sequence and assemble the entire fijianolide biosynthetic gene cluster.

Annotate the functions of the individual genes within the cluster, including those encoding PKS modules, tailoring enzymes, and regulatory proteins.

Confirm the role of these genes in fijianolide production through techniques like gene knockout or heterologous expression.

Understanding the genetic basis will not only provide a complete picture of the biosynthetic pathway but also facilitate the development of biotechnological approaches for sustainable production and the generation of novel fijianolide analogs through genetic engineering of the pathway usf.edu.

Compound Names and PubChem CIDs

Iv. Total Synthesis and Semisynthesis of Fijianolide D and Analogues

Strategic Approaches to Total Synthesis of Fijianolide Chemotype (e.g., Laulimalide (B1674552)/Fijianolide B)

The synthesis of complex macrolides like the fijianolide chemotype often involves strategic planning to efficiently assemble the large macrocyclic ring and establish the correct stereochemistry at multiple centers. Various research groups have developed distinct strategies towards the total synthesis of laulimalide and related compounds. stolaf.edunih.govnih.govnih.govacs.orgu-tokyo.ac.jpnih.govnih.gov

Convergent and Linear Synthesis Strategies

For instance, some total syntheses of laulimalide have employed convergent strategies where the macrolide was assembled from two main segments, often referred to as a "northern" and a "southern" fragment, which are coupled together. nih.govresearchgate.netnih.gov This fragment coupling is typically followed by a macrocyclization reaction to form the large lactone ring. nih.govresearchgate.netnih.govmdpi.comresearchgate.net

Key Retrosynthetic Disconnections

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules. scribd.comalgoreducation.com It involves working backward from the target molecule to simpler starting materials by identifying strategic disconnections. scribd.com For the fijianolide macrolides, common key retrosynthetic disconnections have focused on breaking the macrocyclic ring and disconnecting bonds that allow access to key stereocenters or functional groups. researchgate.netnih.govuni-hannover.dedokumen.pub

Disconnections leading to fragments that can be synthesized stereoselectively are particularly important. Common disconnections in the synthesis of laulimalide and related macrolides include those that allow for:

Formation of the macrocycle via macrolactonization or ring-closing metathesis. nih.govresearchgate.netnih.govmdpi.comresearchgate.netdokumen.pub

Coupling of major fragments, often through reactions like Julia olefination or aldol (B89426) reactions. stolaf.edunih.govresearchgate.netnih.govpurdue.eduresearchgate.net

Introduction of the epoxide moiety, frequently at a late stage due to its sensitivity. stolaf.edunih.govnih.gov

Construction of dihydropyran rings, sometimes achieved through ring-closing metathesis or cycloisomerization. nih.govnih.govnih.gov

Methodologies in Complex Macrolide Synthesis

The synthesis of macrolides like fijianolide D necessitates the use of powerful synthetic methodologies that allow for the precise control of stereochemistry and the formation of complex carbon frameworks.

Stereoselective Transformations

Achieving high stereoselectivity is paramount in macrolide synthesis, as the biological activity is often highly dependent on the specific arrangement of atoms in three dimensions. Numerous stereoselective transformations are employed to set the multiple chiral centers present in these molecules. nih.govnih.govnih.govtandfonline.comnd.edu

Asymmetric Epoxidation (e.g., Sharpless)

The Sharpless asymmetric epoxidation is a widely used reaction for the stereoselective synthesis of epoxides from allylic alcohols. benthamdirect.comresearchgate.net This transformation is particularly relevant in the synthesis of macrolides containing epoxide functionalities, such as laulimalide, which features an epoxide between C16 and C17. stolaf.edunih.govnih.gov The Sharpless epoxidation, utilizing a titanium catalyst, a chiral tartrate ester ligand, and an oxidant like tert-butyl hydroperoxide (TBHP), allows for the controlled introduction of the epoxide with high enantioselectivity. benthamdirect.comresearchgate.net Due to the sensitivity of the epoxide, it is often introduced as one of the final steps in the synthesis. stolaf.edunih.govnih.gov

Aldol Reactions and Their Stereocontrol

Aldol reactions are fundamental carbon-carbon bond forming reactions that are extensively used in the synthesis of polyketide-derived natural products like macrolides. nih.govnih.govnd.edunih.govcolorado.eduresearchgate.netrsc.orgscispace.com The ability to control the stereochemistry generated during the aldol reaction is critical for the efficient synthesis of macrolides with multiple hydroxyl and methyl groups. Various strategies are employed to achieve stereocontrol in aldol reactions, including the use of chiral auxiliaries, chiral catalysts, and substrate control. nih.govcolorado.eduresearchgate.netrsc.orgscispace.com Boron-mediated aldol reactions, for instance, have been shown to provide high levels of stereoselectivity in the construction of polyol fragments found in macrolides. rsc.orgscispace.com Diastereoselective aldol couplings between complex fragments are often key steps in assembling the carbon backbone of fijianolides and their analogues. stolaf.edunih.govnih.govnd.eduresearchgate.netrsc.org

Here is a table summarizing some key reactions and their application in the synthesis of the fijianolide chemotype:

Reaction TypePurpose in SynthesisExamples of Application in Fijianolide/Laulimalide SynthesisStereocontrol Method
Sharpless Asymmetric EpoxidationIntroduction of epoxide functionality with high enantioselectivity.Formation of the C16-C17 epoxide in laulimalide. stolaf.edunih.govnih.govChiral catalyst (Ti(OiPr)4/dialkyl tartrate) benthamdirect.comresearchgate.net
Aldol ReactionCarbon-carbon bond formation, setting of stereocenters.Coupling of fragments to build the carbon chain; formation of β-hydroxy carbonyl units. stolaf.edunih.govnih.govnd.eduresearchgate.netrsc.orgChiral auxiliaries, chiral catalysts, substrate control. nih.govcolorado.eduresearchgate.netrsc.orgscispace.com
Ring-Closing Metathesis (RCM)Formation of cyclic structures, including dihydropyrans and macrocycles.Construction of dihydropyran rings; macrocyclization. nih.govnih.govmdpi.comdokumen.pubCatalyst selection (e.g., Grubbs' catalyst) nih.govmdpi.comtandfonline.com
Julia OlefinationFormation of carbon-carbon double bonds, often stereoselectively.Coupling of fragments via formation of an alkene linkage. nih.govresearchgate.netnih.govpurdue.eduresearchgate.netReagent selection and reaction conditions. researchgate.net
MacrolactonizationFormation of the large lactone ring.Final ring closure step in many total syntheses. nih.govresearchgate.netmdpi.comresearchgate.netReaction conditions and catalyst. researchgate.net
Sakurai ReactionFormation of carbon-carbon bonds with allylsilanes.Fragment coupling reactions. nih.govacs.orgpurdue.edunih.govDiastereoselective control. acs.orgnih.gov
Diels-Alder Reactions (e.g., Jacobsen's)

Diels-Alder reactions, particularly asymmetric variants, have been employed in the synthesis of fragments relevant to fijianolides. For instance, a Jacobsen's Diels-Alder reaction utilizing a chiral chromium(III) Lewis acid catalyst has been reported in the synthesis of a key intermediate for laulimalide (fijianolide B), a related macrolide. This reaction facilitated the formation of a six-membered ring with high enantiopurity, establishing a crucial chirality center stolaf.edu. Hetero-Diels-Alder reactions, including those catalyzed by Jacobsen's organochromium catalysts, have also been utilized in the synthesis of dihydropyran rings, a common motif in fijianolides rsc.orgualberta.caresearchgate.netresearchgate.net.

Macrocyclization Techniques (e.g., Yamaguchi Macrolactonization)

The formation of the macrocyclic lactone ring is a critical step in the total synthesis of fijianolides. Various macrocyclization techniques have been explored. The Yamaguchi macrolactonization is a commonly employed method for closing the macrocycle in the synthesis of laulimalide and its analogues tandfonline.comstanford.eduresearchgate.netresearchgate.netebi.ac.ukacs.orguni-hannover.de. This technique typically involves activating a seco acid precursor with 2,4,6-trichlorobenzoyl chloride followed by treatment with a tertiary amine, promoting intramolecular esterification. Other macrocyclization strategies investigated include ring-closing metathesis (RCM) and transition metal-catalyzed coupling reactions researchgate.netresearchgate.netnih.govsemanticscholar.orgfrontiersin.org.

Olefination Reactions (e.g., Julia-Lythgoe-Kocienski)

Olefination reactions are essential for establishing carbon-carbon double bonds with defined stereochemistry within the synthetic route. The Julia-Lythgoe-Kocienski olefination, a highly (E)-selective method, has been frequently used to couple key fragments in the synthesis of laulimalide and related compounds researchgate.netresearchgate.netresearchgate.netebi.ac.uknih.govnih.govscribd.commolaid.com. This reaction typically involves the coupling of a sulfone with an aldehyde. Other olefination strategies, such as the Still-Gennari olefination and Horner-Wadsworth-Emmons (HWE) reaction, have also been applied in the synthesis of fijianolide-related structures rsc.orgacs.orgnih.govu-tokyo.ac.jp.

Other Key Reactions (e.g., Kulinkovich Reaction, Cyclopropyl-Allyl Rearrangement)

Several other important reactions contribute to the synthesis of the complex architecture of fijianolides. The Kulinkovich reaction, often followed by a cyclopropyl-allyl rearrangement, has been employed to introduce the exo-methylene group present in some fijianolides and their analogues tandfonline.comstanford.eduresearchgate.netebi.ac.ukmolaid.comacs.org. This sequence allows for the construction of a cyclopropanol (B106826) intermediate which then undergoes rearrangement. Other notable reactions include asymmetric epoxidation (such as the Sharpless asymmetric epoxidation) for introducing epoxide functionalities, aldol coupling reactions for carbon-carbon bond formation, and various reduction and oxidation reactions for functional group interconversions stolaf.edursc.orgresearchgate.netacs.orgnih.govnih.govu-tokyo.ac.jpdrugfuture.com.

Synthetic Routes to this compound

While specific detailed synthetic routes focusing solely on this compound are not as extensively documented as those for laulimalide (fijianolide B), the strategies employed for laulimalide provide a strong basis for understanding potential routes to this compound, given their structural similarities nih.gov. General synthetic approaches involve the convergent coupling of distinct fragments representing different portions of the macrolide structure. These fragments are constructed using sequences of stereoselective reactions, including those mentioned above. Macrocyclization of a linear seco precursor then furnishes the macrocyclic core. Variations in protecting group strategies, the order of key reactions, and the specific catalysts and reagents used differentiate various reported synthetic routes to the fijianolide scaffold.

Generation of Fijianolide Analogues and Derivatives

The synthesis of fijianolide analogues and derivatives is crucial for structure-activity relationship (SAR) studies and the exploration of their biological potential acs.orgnih.govsemanticscholar.org. This involves modifying the natural product structure through total synthesis or semisynthesis.

Semisynthetic Modifications of Natural Fijianolides

Semisynthesis involves using a naturally isolated fijianolide as a starting material and performing chemical transformations to create new derivatives. This approach can be more efficient than total synthesis for generating a range of analogues with targeted modifications. Studies have reported the generation of fijianolide analogues through modifications at various positions of the macrolide core and the side chain acs.orgnih.gov. These modifications can include alterations to hydroxyl groups (e.g., acetylation, oxidation), changes to the epoxide functionality, and modifications of the side chain structure acs.org. For example, semisynthetic modifications of laulimalide have explored the impact of changes at the C-15 and C-20 positions on biological activity acs.org.

Total Synthesis of Novel Non-Natural Analogues (e.g., J, L, di-acetate)

While extensive research has been conducted on the total synthesis of fijianolide B (laulimalide), which is closely related to this compound, the specific total synthesis of novel non-natural analogues such as fijianolide J, fijianolide L, and fijianolide B di-acetate is less commonly reported as total synthesis from basic precursors in the surveyed literature. These analogues are primarily described in the context of semisynthesis, derived from naturally occurring fijianolide B.

However, the broader effort in synthesizing fijianolide B and its congeners provides a foundation for accessing modified structures. Several research groups have pursued the total synthesis of fijianolide B, with numerous distinct synthetic congeners having been prepared to explore structure-activity relationships nih.gov. While none of the synthetic analogues reported in one study exhibited greater in vitro cytotoxicity compared to fijianolide B, the synthetic endeavors have broadened the understanding of this compound class nih.gov. The overarching theme in the synthesis of related natural products and their analogues involves function-oriented design and evaluation bio-techne.com.

Novel non-natural analogues, including fijianolide J (5) and fijianolide L (6), have been generated through semisynthetic routes from fijianolide B (3) glpbio.com, ontosight.ai, chem960.com. Fijianolide B di-acetate (4) is also described as a known compound generated by acetylating the hydroxyl groups on C-15 and C-20 of fijianolide B glpbio.com, ontosight.ai. These semisynthetic approaches highlight the potential to create novel structures by modifying accessible natural fijianolides.

Site-Specific Derivatization (e.g., C-15, C-20, C-27 modifications)

Site-specific derivatization has been a key strategy in understanding the structural requirements for the biological activity of fijianolides, particularly focusing on modifications at positions C-15, C-20, and the C-20 side chain, which includes C-27 in some analogues like this compound nih.gov, glpbio.com, ontosight.ai, chem960.com.

This compound itself is a naturally isolated analogue of fijianolide A, characterized by modifications to the C-20 side chain, specifically featuring a carbonyl group at C-27 nih.gov. This structural difference contributes to the distinct properties observed among the various fijianolides nih.gov.

Semisynthetic modifications at C-15 and C-20 of fijianolide B have yielded analogues with altered biological profiles glpbio.com, ontosight.ai, chem960.com. For instance, acetylation of the hydroxyl groups at both C-15 and C-20 results in fijianolide B di-acetate (4) glpbio.com, ontosight.ai. Oxidation at C-20 yields fijianolide J (5), while oxidation at both C-15 and C-20 produces fijianolide L (6) glpbio.com, ontosight.ai, chem960.com.

Detailed research findings indicate that modifications at these positions significantly impact the compounds' interaction with microtubules and their cellular effects glpbio.com, ontosight.ai, chem960.com. For example, a study evaluated the effects of C-15 and C-20 modified analogues, including fijianolide B di-acetate (4), fijianolide J (5), and fijianolide L (6), on tubulin polymerization and cellular microtubules glpbio.com, ontosight.ai, chem960.com. The C-15, C-20 di-acetate, and dioxo modifications in compounds 4 and 6 resulted in analogues devoid of classic microtubule stabilizing activity in biochemical assays glpbio.com, ontosight.ai, chem960.com. While fijianolide B di-acetate (4) showed no detectable effect on cellular microtubules, fijianolide L (6) promoted a reorganization of the cytoskeleton, leading to an accumulation of microtubules at the cell periphery glpbio.com, ontosight.ai, chem960.com. Fijianolide J (5), with a single C-20 oxo substitution, exhibited a mixed phenotype glpbio.com, ontosight.ai, chem960.com.

These results underscore the critical role of the chiral centers at C-15 and C-20 for the potent microtubule-stabilizing activity characteristic of the fijianolide chemotype glpbio.com, ontosight.ai, chem960.com. Oxidation or acetylation at these sites can abolish classic microtubule stabilization and induce distinct cytoskeletal alterations glpbio.com, ontosight.ai, chem960.com.

The structural characterization of these semisynthetic analogues has been performed using techniques such as NMR spectroscopy and mass spectrometry glpbio.com, asm.org. For example, detailed 1D and 2D NMR data (¹H, ¹³C, HSQC, HMBC, COSY) have been reported for fijianolide J (5) and fijianolide L (6), along with ESI-HAMS data glpbio.com, asm.org. ¹H NMR data is also available for fijianolide B di-acetate (4) glpbio.com, asm.org.

Below is a summary of selected semisynthetic analogues and their modifications:

Compound NameParent CompoundModification Site(s)Modification Type
Fijianolide B di-acetate (4)Fijianolide BC-15, C-20Acetylation
Fijianolide J (5)Fijianolide BC-20Oxidation
Fijianolide L (6)Fijianolide BC-15, C-20Oxidation

Detailed NMR data for these analogues can be found in supporting information of relevant research publications asm.org.

V. Mechanisms of Biological Activity and Cellular Interactions

Microtubule Dynamics Modulation

Fijianolides are potent microtubule-stabilizing agents. nih.govnih.gov Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, and their constant assembly and disassembly—a property known as dynamic instability—are vital for cell division, motility, and intracellular transport. mdpi.comnih.gov By interfering with this process, fijianolides disrupt these fundamental cellular functions, ultimately leading to cell cycle arrest and apoptosis. nih.govacs.org

Fijianolide B is recognized for its classic microtubule-stabilizing activity, comparable in potency to established agents like paclitaxel. nih.govacs.orgacs.org Its mechanism involves binding to microtubules and suppressing their dynamic instability, which shifts the equilibrium towards tubulin polymerization and protects the polymers from disassembly. nih.govacs.org This potent activity has been demonstrated against a variety of cancer cell lines, including those resistant to other microtubule-targeting drugs. nih.govnih.gov The discovery in 1999 that Fijianolide B/laulimalide's cytotoxic mechanism of action was due to microtubule stabilization spurred significant research into this class of compounds. nih.govacs.org Studies have since confirmed similar microtubule-stabilizing effects for other members of the chemotype, such as neolaulimalide. nih.govnih.gov

A key feature of the fijianolide/laulimalide (B1674552) class is its unique binding interaction with tubulin, which distinguishes it from many other microtubule-targeting agents.

Fijianolides bind to a site on the exterior of the β-tubulin subunit that is distinct and non-overlapping with the binding site for taxanes like paclitaxel. nih.govacs.org This has been confirmed by experiments showing that laulimalide does not interfere with the binding of paclitaxel to tubulin polymer; in fact, microtubules can form with nearly molar equivalents of both drugs bound simultaneously. acs.org The laulimalide/peloruside binding site is now recognized as one of the major domains for microtubule-stabilizing agents. researchgate.net This distinct binding motif is a significant advantage, as it allows fijianolides to retain potent activity against cancer cell lines that have developed resistance to taxanes through mutations in the taxane-binding site. nih.govnih.govacs.org

Microtubule-targeting agents are broadly classified by their binding sites and their effect on tubulin dynamics. The fijianolides' mechanism can be contrasted with two other major classes:

Paclitaxel (Taxanes): Like fijianolides, paclitaxel is a microtubule stabilizer. nih.gov However, it binds to the taxane (B156437) binding site located on the inside (luminal face) of the microtubule. researchgate.net While both compound classes promote microtubule polymerization and stability, their distinct binding sites mean they are not competitive and can overcome different resistance mechanisms. nih.govacs.org

Vinca Alkaloids (e.g., Vincristine, Vinblastine): In contrast to fijianolides and taxanes, Vinca alkaloids are microtubule-destabilizing agents. nih.gov They bind to the "vinca domain" on tubulin, which is also distinct from the fijianolide and taxane sites, and inhibit tubulin polymerization, leading to microtubule depolymerization. nih.govresearchgate.net

The unique external binding site of fijianolides, coupled with their stabilizing action, places them in a distinct mechanistic class.

Agent ClassExample CompoundBinding Site on Tubulin/MicrotubulePrimary Mechanism of Action
Fijianolides/LaulimalidesFijianolide BLaulimalide/Peloruside site (exterior)Microtubule Stabilization
TaxanesPaclitaxelTaxane site (interior)Microtubule Stabilization
Vinca AlkaloidsVincristineVinca domainMicrotubule Destabilization (Inhibition of Polymerization)

In vitro biochemical assays are crucial for directly assessing the effect of compounds on tubulin polymerization. In a typical assay, purified tubulin heterodimers are incubated in the presence of the test compound, and microtubule formation is monitored over time by measuring the change in light absorbance at 340 nm. acs.org

In such assays, Fijianolide B demonstrates classic microtubule-stabilizing activity by enhancing the rate and extent of tubulin polymerization. nih.govacs.org However, research on semi-synthetic analogues has revealed the critical importance of specific structural features. For example, modifications at the C-15 and C-20 positions, such as in Fijianolide J and Fijianolide L, can lead to a loss of this classic stabilizing activity in biochemical assays, suggesting that the chiral centers in this region are required for potent microtubule stabilization. nih.govacs.org

ParameterDescription
Assay Type Biochemical Tubulin Polymerization Assay
Components Purified tubulin heterodimers (e.g., 20 µM) in polymerization buffer (GPEM) with GTP.
Compound Concentration Typically equimolar to tubulin (e.g., 20 µM).
Monitoring Method Change in absorbance at 340 nm at 37 °C over time.
Result with Fijianolide B Increased absorbance, indicating enhanced microtubule polymerization.
Result with Fijianolide L No significant increase in absorbance, indicating a lack of direct microtubule stabilizing activity.

Distinct Binding Sites on Tubulin

Cellular Responses and Phenotypic Effects

The biochemical activity of fijianolides translates to distinct and dramatic effects on the microtubule cytoskeleton within cells. Immunofluorescence microscopy is commonly used to visualize these changes.

Treatment of cancer cells with Fijianolide B leads to the formation of extensive microtubule bundles, a hallmark of potent microtubule-stabilizing agents. acs.org This profound alteration of the microtubule network disrupts the formation of a normal mitotic spindle, leading to mitotic arrest and subsequent cell death.

Interestingly, analogues that lose their direct stabilizing activity in biochemical assays can induce different cellular phenotypes. For instance:

Fijianolide J (with a C-20 oxo substitution) can cause the formation of short microtubule tufts. acs.org

Fijianolide L (with C-15 and C-20 dioxo modifications) promotes a reorganization of the cytoskeleton where microtubules accumulate in thick, rope-like structures at the cell periphery. acs.orgacs.org

These distinct phenotypes suggest that while the C-15/C-20 chiral centers are critical for classic microtubule stabilization, modified analogues may still interact with tubulin to induce unanticipated cytoskeletal alterations through a different mechanism of action. nih.govacs.orgacs.org

CompoundObserved Cellular Phenotype in BT-549 Cells
Fijianolide BClassic microtubule bundling
Fijianolide JFormation of short microtubule tufts
Fijianolide L"Roping" of microtubules around the cellular periphery

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound fijianolide D to generate a detailed article addressing the requested outline points regarding its mechanisms of biological activity and cellular interactions.

The majority of published research focuses on the broader fijianolide/laulimalide chemotype, with extensive investigation into the biological activities of related compounds such as fijianolide B (also known as laulimalide) , fijianolide A (isolaulimalide) , and various synthetic analogs like fijianolide J and fijianolide L . nih.govacs.orgnih.gov

Detailed mechanistic studies concerning the disruption of microtubule networks, induction of aberrant mitotic spindles, effects on cell cycle progression, specific patterns of microtubule reorganization, apoptosis induction pathways, and comprehensive structure-activity relationships are well-documented for fijianolide B/laulimalide and its derivatives. acs.orgnih.govresearchgate.net However, this specific and detailed level of biological characterization is not available for this compound in the reviewed literature.

Therefore, an article focusing solely on this compound that adheres strictly to the provided outline cannot be generated at this time due to the absence of the required research findings.

Structure-Activity Relationship (SAR) of this compound and the Chemotype

Influence of Stereochemical Features (e.g., C-15/C-20 chiral centers)

The stereochemistry of the fijianolide molecule plays a pivotal role in its biological function. The chiral centers located at the C-15 and C-20 positions are critical for the potent microtubule-stabilizing activity characteristic of the fijianolide/laulimalide chemotype. nih.govdominican.eduacs.orgacs.org Research has consistently shown that these specific stereochemical features are a fundamental requirement for this mechanism of action. nih.govdominican.eduacs.orgacs.org

Even slight modifications to these chiral centers, including oxidation or acetylation, result in a significant loss of direct microtubule-stabilizing effects. nih.govacs.org This suggests that the precise three-dimensional orientation of the hydroxyl groups at C-15 and C-20 is essential for the compound's interaction with tubulin. A disruption at both of these positions appears necessary to fundamentally alter the compound's effect on the cytoskeleton. nih.gov This was observed in an analog where methylation at C-20 combined with the absence of the C-16/C-17 epoxide (which affects the orientation of C-15) produced a unique phenotype characterized by "long thick ropy microtubule structures," a departure from the typical activity. nih.gov

Identification of Pharmacophoric Elements

Through extensive structure-activity relationship (SAR) studies, key pharmacophoric elements of the fijianolide scaffold have been identified. nih.govacs.org These studies underscore the importance of specific regions of the molecule for its cytotoxic potency.

The primary pharmacophoric elements are:

The C-15 and C-20 Hydroxyl Groups: As discussed, these are indispensable for potent microtubule stabilization. nih.govacs.org

The C-21 to C-27 Side Chain: This region of the molecule is not amenable to modification. nih.govacs.org Nearly all structural changes made to this side chain have resulted in analogues with substantially diminished potency. nih.govacs.org

Other Regions (R1-R3, R5): Modifications in these areas have variable outcomes. acs.org The size and nature of the chemical group are important; for instance, adding a large protective group like OTBS (tert-butyldimethylsilyl) ether at the C-20 hydroxyl abolishes activity, whereas smaller methoxy or acetoxy groups are tolerated with only a moderate drop in potency. acs.org

Re-evaluation of SAR based on Mechanistic Divergence

The discovery that structurally similar analogues of fijianolide can operate through fundamentally different mechanisms has necessitated a re-evaluation of the conventional SAR for this compound class. nih.gov It has become evident that relying solely on cytotoxicity metrics, such as IC50 values, can be insufficient and potentially misleading. nih.gov

This mechanistic divergence highlights a critical flaw in assuming that a decrease in potency corresponds to a weaker interaction at the same biological target. nih.gov An analogue may exhibit reduced cytotoxicity not because it is a weaker microtubule stabilizer, but because it acts on a different cellular pathway altogether. Therefore, comprehensive mechanistic evaluations are crucial to accurately interpret SAR data for the fijianolide chemotype. nih.gov These detailed studies ensure that the observed biological activity is correctly attributed to the intended mechanism (i.e., microtubule stabilization) and rule out the possibility that the effects of a less potent analogue are merely due to trace contamination with the highly active parent compound. nih.gov

Mechanism of Action for Oxidized and Acetylated Analogues

Differential Effects on Microtubule Dynamics

The chemical modification of the C-15 and C-20 hydroxyl groups via oxidation or acetylation creates analogues that interact with microtubules in a manner distinctly different from the parent compound. nih.govdominican.edunih.gov Fijianolide B/laulimalide is a classic microtubule-stabilizing agent, meaning it potently promotes the assembly of tubulin into microtubules. nih.govacs.orgnih.gov

However, its analogues behave differently:

Fijianolide B di-acetate (Compound 4): This analogue, where both the C-15 and C-20 hydroxyls are acetylated, is completely devoid of microtubule-stabilizing activity in biochemical assays and has no observable effect on the microtubule network within cells. nih.govnih.gov

Fijianolide L (Compound 6): The C-15, C-20 dioxo analogue also lacks classic microtubule-stabilizing activity. nih.govdominican.edunih.gov Instead of promoting polymerization, it induces a significant reorganization of the existing cytoskeleton. nih.govdominican.edunih.gov

Fijianolide J (Compound 5): The mono-oxo analogue, with a ketone at C-20, exhibits a hybrid phenotype, displaying characteristics of both the parent compound and the dioxo analogue. nih.govdominican.edunih.gov

Table 1: Comparative Effects of Fijianolide B and its Analogues on Microtubule Polymerization

CompoundModificationEffect on Microtubule Polymerization (Biochemical Assay)
Fijianolide B/laulimalide (3)Parent CompoundPotent stabilization and promotion of polymerization
Fijianolide B di-acetate (4)C-15, C-20 di-acetateNo stabilizing activity
Fijianolide J (5)C-20 mono-oxoMixed/intermediate effects
Fijianolide L (6)C-15, C-20 dioxoNo stabilizing activity

Distinct Cellular Phenotypes and Mechanistic Pathways

The varied effects of the oxidized and acetylated analogues on microtubule dynamics lead to unique and observable cellular phenotypes, confirming that they engage different mechanistic pathways. nih.govdominican.edu

While treatment with the parent fijianolide B/laulimalide results in the expected formation of thick microtubule bundles within the cell, its analogues induce distinct morphological changes. acs.org

Fijianolide B di-acetate (4) causes no change to the cellular microtubule architecture. acs.org

Fijianolide J (5) , the mono-oxo analogue, prompts the formation of unusual, short microtubule tufts. acs.org

Fijianolide L (6) , the dioxo analogue, triggers a dramatic reorganization of the cytoskeleton, causing microtubules to accumulate in thick, rope-like arrangements around the periphery of the cell. nih.govacs.orgnih.gov

This profound relocalization of microtubules caused by Fijianolide L occurs without direct stabilization or an increase in tubulin acetylation. nih.govacs.org This suggests a novel mechanism of action where the analogue may still bind to the tubulin site, but the absence of the critical C-15/C-20 chiral centers alters the downstream allosteric effects, leading to a completely different cellular outcome. nih.gov

Table 2: Summary of Cellular Phenotypes Induced by Fijianolide B Analogues

CompoundCellular PhenotypeImplied Mechanism
Fijianolide B/laulimalide (3)Classic microtubule bundlingDirect microtubule stabilization
Fijianolide B di-acetate (4)No effect on microtubule structureLoss of microtubule-related activity
Fijianolide J (5)Formation of short microtubule tuftsMixed/Altered microtubule interaction
Fijianolide L (6)Accumulation of microtubules at cell periphery ("roping")Cytoskeletal reorganization without direct stabilization

Vi. Broader Biological Activity Profiles and Research Applications Non Clinical Focus

Antiproliferative Activity in Cellular Models

The fijianolide class, including fijianolide D, has demonstrated notable antiproliferative activity against various cancer cell lines. nih.govresearchgate.netnih.gov This activity is often associated with their mechanism as microtubule-stabilizing agents, similar to taxanes, but with a distinct binding site on tubulin. nih.govacs.orgnih.govresearchgate.netstolaf.eduresearchgate.net

Activity against Specific Cancer Cell Lines (e.g., Triple Negative Breast Cancer, HCT-116, MDA-MB-435)

Fijianolides have been evaluated for their activity against a panel of cancer cell lines. Fijianolides D-I, isolated from Cacospongia mycofijiensis, exhibited a range of in vitro activities against HCT-116 (colorectal carcinoma) and MDA-MB-435 (metastatic breast cancer) cell lines. nih.govacs.org While fijianolide B (laulimalide) was generally found to be the most potent among the tested compounds, this compound also showed activity against these cell lines. stanford.edu

Specifically, this compound demonstrated an IC50 of 21.4 µM against MDA-MB-435 cells and 1.9 µM against HCT-116 cells in one study. stanford.edu Other fijianolides, such as fijianolide B, have shown potent antiproliferative efficacy in triple negative breast cancer (TNBC) cell lines, with GI50 values ranging from 0.7 nM to 17.3 nM depending on the specific cell line. acs.orgnih.gov

Here is a table summarizing the antiproliferative activity of selected fijianolides against MDA-MB-435 and HCT-116 cell lines:

CompoundMDA-MB-435 IC50 (µM)HCT-116 IC50 (µM)
Laulimalide (B1674552) (Fijianolide B)0.0070.003
Isolaulimalide (B1252458) (Fijianolide A)20.29.7
This compound21.41.9
Fijianolide E1.30.7
Fijianolide F> 50> 50

Data derived from reference stanford.edu. Note that IC50 values can vary depending on experimental conditions and cell line passage number.

Efficacy against Drug-Resistant Cell Lines

A significant area of research for the fijianolide class, including laulimalide (fijianolide B), has been their activity against drug-resistant cancer cell lines. nih.govacs.orgnih.govresearchgate.net Their ability to circumvent certain resistance mechanisms, particularly those involving P-glycoprotein, makes them of interest for overcoming challenges in chemotherapy. nih.govresearchgate.netstolaf.eduresearchgate.netthieme-connect.com

Circumvention of P-glycoprotein Mediated Drug Resistance

The fijianolide/laulimalide chemotype has garnered considerable attention for its activity against taxane-resistant cell lines, including multidrug-resistant cells that overexpress the P-glycoprotein (P-gp) drug efflux pump. nih.govacs.orgnih.govresearchgate.netresearchgate.netthieme-connect.com P-gp is a major contributor to multidrug resistance by pumping various chemotherapy drugs out of cancer cells. nih.govthieme-connect.com Laulimalide has been shown to be effective in circumventing P-gp mediated drug resistance, a key advantage over some other microtubule-stabilizing agents like taxanes. nih.govresearchgate.netstolaf.edu This is attributed to their distinct binding site on tubulin, which is completely nonoverlapping with the taxane (B156437) site. acs.orgnih.govresearchgate.net

Activity in Taxane-Resistant Models

The unique microtubule binding site of the fijianolides, distinct from the taxane site, enables this structural class to retain potency against taxane-resistant cell lines. acs.orgnih.govresearchgate.net Research indicates that fijianolides can demonstrate activity against cell lines that have developed resistance to taxanes, which are also microtubule stabilizers but bind to a different site on tubulin. nih.govacs.orgnih.govresearchgate.netresearchgate.net This suggests that fijianolides could potentially be effective against cancers that no longer respond to taxane-based therapies. acs.orgnih.govstolaf.edu

Antimicrobial and Antifungal Potential

Beyond their antiproliferative effects, the fijianolide class and similar marine macrolides have shown potential antimicrobial and antifungal activities. nih.govtandfonline.comontosight.airesearchgate.netcore.ac.uk this compound itself has been noted for its potential as an antibiotic and antifungal agent. tandfonline.com Some compounds within the broader fijianolide class have demonstrated antifungal activity against certain fungi. dntb.gov.ua Research into fijianolide E and similar polyketides has also revealed antimicrobial properties against certain bacteria and fungi. ontosight.ai While specific detailed data on this compound's antimicrobial and antifungal spectrum and potency were not extensively available in the search results, the class as a whole is recognized for these properties. nih.govresearchgate.net

Other Reported Biological Activities of the Fijianolide Class

The fijianolide class of marine macrolides possesses a wide range of reported biological activities. In addition to their well-documented antiproliferative and microtubule-stabilizing effects, and their potential antimicrobial and antifungal properties, other activities have been noted for members of this class or related compounds. Marine macrolides in general exhibit diverse bioactivities including antimitotic, antiviral, anti-inflammatory, and anti-parasitic effects. nih.govontosight.airesearchgate.netresearchgate.netcore.ac.uk While the primary focus for fijianolides has been their anticancer potential, the broader class of marine-derived polyketides and macrolides are a rich source of compounds with varied biological profiles, prompting further investigation into the full spectrum of activities for individual fijianolides. nih.govresearchgate.netcore.ac.uk this compound, for instance, has been mentioned in the context of antitrypanosomal activity among low-molecular-weight antibiotics. tandfonline.com

Fijianolides as Chemical Probes for Cellular Processes

Fijianolides, derived from marine sponges, are recognized for their ability to interact with microtubules, key components of the eukaryotic cytoskeleton. This interaction forms the basis for their utility as chemical probes, allowing researchers to perturb microtubule dynamics and observe the downstream effects on various cellular processes. Unlike some other microtubule-targeting agents, fijianolides, particularly fijianolide B, bind to a distinct site on β-tubulin, offering a unique means to investigate microtubule behavior and its associated functions. nih.govchem960.com This specific binding mode distinguishes them from taxanes, providing a valuable alternative for probing microtubule-dependent events, especially in contexts where resistance to taxanes is a factor. nih.govchem960.com

Investigating Microtubule Function and Dynamics

Microtubules are dynamic polymers essential for a multitude of cellular functions, including maintaining cell shape, intracellular transport, and cell division. chem960.com Their ability to undergo rapid assembly and disassembly (dynamics) is critical for these roles. Fijianolides, such as fijianolide B, act as microtubule-stabilizing agents, promoting tubulin polymerization and reducing microtubule dynamicity. chem960.com By stabilizing microtubules, these compounds can be used as probes to study the consequences of altered microtubule dynamics on cellular architecture and processes.

Studies utilizing fijianolide B have demonstrated its ability to induce the formation of microtubule bundles and abnormal mitotic spindles in cells, highlighting its impact on microtubule organization. Low concentrations of laulimalide (fijianolide B) have been specifically employed as a molecular probe to investigate microtubule organization. The distinct binding site of fijianolides compared to taxanes makes them valuable for dissecting the roles of different tubulin interactions in regulating microtubule function and dynamics. nih.govchem960.com Research on modified fijianolide analogs, such as those with alterations at C-15/C-20, further illustrates how structural variations within this class can lead to differential effects on tubulin and the cytoskeleton, providing probes to explore the relationship between compound structure and specific microtubule-related outcomes.

Studying Cell Cycle Regulation

The cell cycle, the ordered series of events that culminates in cell division, is heavily reliant on the dynamic behavior of microtubules, particularly during mitosis. Microtubule-targeting agents that disrupt microtubule dynamics can interfere with proper spindle formation and chromosome segregation, leading to cell cycle arrest. chem960.com Fijianolides, by stabilizing microtubules, impact cell cycle progression.

Fijianolide B is known to be a potent inhibitor of cellular proliferation and causes cells to arrest in the prometaphase stage of the cell cycle. This arrest is associated with the prevention of bipolar spindle formation and increased tension at kinetochores. The ability of fijianolide B to induce mitotic arrest makes it a useful probe for studying the regulatory checkpoints and mechanisms that govern this critical phase of the cell cycle.

Vii. Ecological Significance and Chemical Ecology

Role of Fijianolide D in Marine Organism Interactions

The intricate web of relationships in marine ecosystems is frequently mediated by chemical cues. Secondary metabolites like this compound are believed to play a crucial role in the interactions of Cacospongia mycofijiensis with other marine organisms.

The primary ecological role of many sponge-derived secondary metabolites is chemical defense against predators, competitors, and pathogens. Sponges, being sessile organisms, are particularly vulnerable to predation and overgrowth by other benthic organisms. The production of bioactive compounds serves as an effective deterrent.

While direct studies on the chemical defense role of this compound are limited, the potent cytotoxicity exhibited by the fijianolide class of compounds strongly suggests a defensive function. Fijianolides, including the closely related and well-studied Fijianolide B (also known as laulimalide), demonstrate powerful microtubule-stabilizing activity, which can be toxic to other organisms. nih.govnih.govnih.gov This bioactivity can deter feeding by generalist predators.

However, it is important to note that chemical defenses are not always absolute. There is evidence of the nudibranch Chromodoris lochi feeding on Petrosaspongia mycofijiensis (a synonym for Cacospongia mycofijiensis), the producer of fijianolides. seaslugforum.net This suggests that some specialist predators may have evolved mechanisms to tolerate or sequester these defensive compounds.

Table 1: Documented Predator of Cacospongia mycofijiensis

Predator Species Phylum Class Feeding Observation

Beyond direct defense, secondary metabolites can also function as signaling molecules in interspecies communication. While there is no direct evidence of this compound being involved in such communication, the release of bioactive compounds into the surrounding water can influence the behavior of other organisms, such as larval settlement of competing species or attracting or deterring symbiotic microbes. The complex chemical profile of sponges like Cacospongia mycofijiensis likely contributes to shaping the microbial community on and within the sponge.

The production of a suite of related compounds, such as the various fijianolides (D-I) isolated from Cacospongia mycofijiensis, represents a form of chemical adaptation. nih.gov This structural diversity may be an evolutionary strategy to combat a wider range of predators and pathogens, as different compounds may have varying levels of activity against different organisms.

Biogeographical Distribution and Variation of Producing Organisms

Cacospongia mycofijiensis, the marine sponge that produces this compound, has been identified in several locations within the Indo-Pacific region. The initial discovery and isolation of fijianolides occurred from specimens collected in Fiji. Subsequent collections have confirmed the presence of this sponge and its associated metabolites in other locations.

Table 2: Known Geographical Distribution of Cacospongia mycofijiensis

Location Region Reference
Viti Levu, Fiji Oceania acs.org
Vava'u, Tonga Oceania researchgate.net

The geographical separation of these populations may lead to variations in the chemical profile of the sponge, a phenomenon commonly observed in marine invertebrates. These variations can be influenced by both genetic differences between populations and differing environmental pressures at each location.

Impact of Environmental Factors on Fijianolide Production

The production of secondary metabolites in marine organisms is often influenced by a variety of environmental factors. While specific studies on how environmental conditions affect this compound production are not available, general principles of chemical ecology in sponges suggest that several factors could play a role.

Abiotic factors such as temperature, salinity, light availability, and water quality can influence the metabolic processes of the sponge and its associated microbial symbionts, which may be involved in the biosynthesis of these complex molecules. Biotic factors, including predation pressure and competition for space, can also lead to an upregulation in the production of defensive compounds. For instance, an increase in the abundance of predators may trigger a higher output of fijianolides as a defense mechanism.

Table 3: Potential Environmental Factors Influencing Fijianolide Production

Factor Category Specific Factor Potential Impact on Fijianolide Production
Biotic Predation Pressure Increased production as a defense mechanism.
Competition for Space Increased production to deter settlement of competing organisms.
Microbial Symbionts Changes in the symbiotic community could alter the biosynthesis of fijianolides.
Abiotic Water Temperature May affect the enzymatic reactions involved in the biosynthetic pathway.
Salinity Osmotic stress could influence metabolic priorities.
Nutrient Availability The building blocks for polyketide synthesis are derived from primary metabolism, which is dependent on nutrient uptake.

Further research is needed to elucidate the specific ecological roles of this compound and to understand how its production is regulated in response to environmental cues. Such studies would provide valuable insights into the chemical ecology of Cacospongia mycofijiensis and the broader marine ecosystems it inhabits.

Viii. Future Research Directions and Challenges

Deepening Understanding of Mechanism of Action

While it is known that fijianolides, like the well-studied laulimalide (B1674552), act as microtubule-stabilizing agents, a more detailed understanding of their mechanism of action is required. nih.govnih.gov This involves studying their interaction with tubulin at high resolution and investigating whether they have other molecular targets.

High-Resolution Structural Studies of Tubulin-Fijianolide Interactions

The interaction between fijianolides and tubulin is a key area of investigation. Unlike taxanes, which bind to the interior of the microtubule, laulimalide binds to a distinct site on the exterior surface of the microtubule. nih.gov This unique binding site means that fijianolides can be effective against cancer cells that have developed resistance to taxanes. nih.gov

High-resolution structural studies, in combination with computational methods like molecular dynamics simulations and binding free energy calculations, are being used to create a detailed map of the laulimalide-tubulin binding interaction. nih.govebi.ac.uk These studies aim to build a pharmacophore model that precisely defines the key chemical interactions between the drug and its target. ebi.ac.uk Understanding these interactions at an atomic level is critical for designing more potent and specific analogs. Research has suggested that the binding site is located between adjacent tubulin protofilaments, involving contact with two neighboring β-tubulin units. ebi.ac.uk

Identification of Novel Molecular Targets

A fascinating development in fijianolide research is the discovery that not all analogs share the same mechanism of action. While fijianolide B is a potent microtubule stabilizer, semisynthetic analogs such as fijianolide J and fijianolide L (derived from the oxidation of fijianolide B at C-20 and at both C-15 and C-20, respectively) show a distinct biological activity. acs.orgnih.gov

Biochemical assays revealed that these oxidized analogs have lost the ability to directly promote the polymerization of purified tubulin. acs.orgnih.gov However, in cell-based studies, fijianolide L was observed to cause a reorganization of the cytoskeleton, leading to an accumulation of microtubules at the cell periphery. nih.gov This suggests that while it may still interact with the fijianolide binding site on tubulin, it triggers a different downstream effect, pointing towards an alternate mechanism of action that does not involve direct microtubule stabilization. acs.org This finding opens up the possibility that these analogs may have novel molecular targets or interact with the tubulin network in a previously unknown manner, which warrants further investigation.

Table 1: Biological Activity of Fijianolide Analogs

Compound Modification Effect on Tubulin Polymerization (Biochemical Assay) Cellular Effect
Fijianolide B (Laulimalide) Parent Compound Potent microtubule stabilization acs.orgnih.gov Classic microtubule stabilization, potent antiproliferative activity acs.orgnih.gov
Fijianolide J Oxidation at C-20 Reduced rate of polymerization compared to parent acs.org Reduced potency, distinct mechanism from parent acs.orgnih.gov

| Fijianolide L | Oxidation at C-15 and C-20 | No direct polymerization observed acs.orgnih.gov | Accumulation of microtubules at cell periphery, distinct mechanism nih.gov |

Addressing Supply Challenges for Research and Potential Development

A major hurdle for the clinical development of marine natural products is securing a sufficient and sustainable supply. researchgate.net Fijianolide D is isolated in very small quantities from its natural source, the marine sponge Cacospongia mycofijiensis. nih.gov This makes large-scale production for extensive research and potential therapeutic use a significant challenge.

Sustainable Production Methods (e.g., Fermentation, Aquaculture)

To overcome the supply issue, researchers are exploring sustainable production methods. For marine natural products, these often include aquaculture of the source organism or fermentation using associated microorganisms. sustainability-directory.comoup.com

Aquaculture : Cultivating the source sponge, Cacospongia mycofijiensis, could provide a renewable source of fijianolides. mdpi.com However, growing sponges can be slow and challenging. oup.com

Microbial Fermentation : Often, the true producers of complex marine natural products are symbiotic microorganisms living within the host sponge. oup.com If the specific bacterium or fungus responsible for producing this compound could be identified and cultured in a lab, industrial-scale fermentation could provide a scalable and cost-effective supply. researchgate.netoup.com

Synthetic Biology : Advances in synthetic biology offer a promising route. By identifying the genes responsible for producing this compound (the biosynthetic pathway), it may be possible to transfer these genes into a fast-growing host organism, like yeast or E. coli, and produce the compound through fermentation. researchgate.net

Understanding the biogeographical and phenotypic variations of the source sponge is an important first step in studying the biosynthetic pathway that produces the fijianolides. nih.gov

Efficient Total Synthesis Improvements

Chemical synthesis provides an alternative to harvesting from natural sources. The total synthesis of the related and more abundant fijianolide B/laulimalide has been achieved by multiple research groups, demonstrating that these complex molecules can be constructed in the laboratory. nih.gov The development of an efficient, convergent, and asymmetric total synthesis for this compound itself is an active area of research. grantome.com

Table 2: Compound Names Mentioned

Compound Name
Fijianolide A
Fijianolide B
This compound
Fijianolide E
Fijianolide F
Fijianolide G
Fijianolide H
Fijianolide I
Fijianolide J
Fijianolide L
Laulimalide
Isolaulimalide (B1252458)
Neolaulimalide

Integration of Computational Chemistry and Machine Learning in Fijianolide Research

The synergy between computational chemistry and machine learning is poised to revolutionize the study of complex natural products like this compound. These computational approaches offer powerful tools for exploring vast chemical spaces, predicting biological activities, and elucidating molecular interactions with unprecedented speed and accuracy.

In Silico Screening for New Analogues

In silico screening, or virtual screening, has emerged as a crucial first step in the drug discovery pipeline, enabling the rapid assessment of large libraries of virtual compounds. chemrxiv.org For fijianolide research, this involves the computational design of novel analogues and the prediction of their binding affinity and activity against relevant biological targets.

Recent studies have demonstrated the utility of these methods in exploring the chemical space around the laulimalide/fijianolide scaffold. chemrxiv.orgresearchgate.net For instance, a comprehensive virtual screening of a focused library of laulimalide macrolides against the SARS-CoV-2 main protease (Mpro) was conducted using a suite of computational tools. chemrxiv.orgresearchgate.net This approach successfully identified promising candidates for further investigation. chemrxiv.orgresearchgate.net

The process typically involves the following steps:

Library Generation: Creation of a virtual library of this compound analogues with diverse structural modifications. This can be guided by known structure-activity relationships (SARs) or through combinatorial approaches.

Molecular Docking: The virtual compounds are then "docked" into the three-dimensional structure of the biological target, such as β-tubulin. acs.org This predicts the preferred binding orientation and provides an initial estimate of the binding affinity.

Scoring and Ranking: The docked poses are evaluated using scoring functions that estimate the binding free energy. Compounds are then ranked based on their predicted affinity, prioritizing the most promising candidates for synthesis and experimental testing.

This in silico approach significantly reduces the time and resources required for the initial stages of drug discovery by focusing experimental efforts on a smaller, more promising set of compounds.

Molecular Dynamics Simulations of Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic and detailed view of the interactions between a ligand, such as this compound, and its protein target at an atomic level. acs.org By simulating the movements of atoms over time, MD can reveal crucial information about the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. acs.org

Several studies have employed MD simulations to gain deeper insights into the binding of laulimalide (of which this compound is a stereoisomer) to tubulin. acs.orgebi.ac.uk These simulations have been instrumental in:

Confirming the Binding Site: MD simulations have supported the experimental finding that laulimalide binds to a unique site on β-tubulin, distinct from the taxane-binding site. acs.orgebi.ac.uk

Identifying Key Interactions: Simulations have pinpointed specific hydrogen bonds and hydrophobic contacts that are critical for the stable binding of the macrolide to tubulin. acs.org For example, interactions with residues such as Ser298, Asp297, and Asn339 in β-tubulin have been identified as important. acs.org

Understanding the Impact of Mutations: The effect of mutations in the tubulin protein on the binding of laulimalide has been investigated using MD simulations, providing a molecular basis for observed drug resistance. ebi.ac.uk

Evaluating Analogue Binding: MD simulations are also used to assess the stability and interaction patterns of newly designed analogues, helping to rationalize their biological activity. nih.govacs.org

The data generated from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide quantitative measures of the stability of the complex and the flexibility of different protein regions upon ligand binding. acs.org

Ix. Conclusion

Summary of Key Research Findings on Fijianolide D and Chemotype

Specific research findings dedicated to this compound are not available in the reviewed literature. The chemotype of the producing organism appears to favor the production of other fijianolide analogues, with no significant data reported for this compound.

Outlook on the Continued Academic Relevance of Fijianolides

The academic relevance of the fijianolide class of compounds continues, driven by interest in novel marine natural products and their potential biological activities. However, the future academic focus concerning this compound is uncertain without foundational data on its existence, structure, and bioactivity. Further exploratory work on the secondary metabolites of the producing marine fungus would be required to ascertain the presence and significance of this compound.

Q & A

Q. What are the established protocols for isolating fijianolide D from natural sources, and how do researchers validate purity?

Isolation typically involves bioassay-guided fractionation of marine sponge extracts (e.g., Callipelta spp.) using techniques like flash chromatography and HPLC. Validation includes:

  • HRESI-TOFMS for molecular formula confirmation (e.g., C31H44NO8 for fijianolide derivatives) .
  • 1D/2D NMR (COSY, HMBC, NOESY) to resolve structural features, such as methoxy group placement near the furan ring in fijianolide A derivatives .
  • Purity assessment via HPLC-UV/ELSD with >95% purity thresholds.

Q. How are this compound’s bioactivities initially screened, and what assays are prioritized?

Primary screens focus on microtubule (MT)-stabilizing effects using:

  • In vitro tubulin polymerization assays to quantify MT dynamics .
  • Cell-based cytotoxicity assays (e.g., IC50 values against cancer cell lines).
  • Secondary validation via orthogonal methods (e.g., immunofluorescence for MT network visualization) to rule out assay artifacts .

Q. What spectroscopic techniques are critical for resolving this compound’s stereochemistry?

  • NOESY correlations to assign configurations (e.g., 17R, 19S, 20R in 20-methoxy-fijianolide A) .
  • Comparative analysis of 13C NMR shifts against known analogs (e.g., ≤1.0 ppm deviations for conserved stereocenters) .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data between this compound and its analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically compare substituent effects (e.g., methoxy vs. hydroxyl groups) on MT stabilization (Table 1).
  • Dose-response curve analysis : Evaluate non-linear effects or threshold concentrations using Hill coefficients .
  • Proteomic profiling : Identify off-target interactions that may explain divergent cellular responses.

Example SAR Table

CompoundSubstituent (Position)MT Stabilization (%)Cytotoxicity (IC50, nM)
This compound-OH (C-20)85 ± 312.4 ± 1.2
20-OCH3 analog-OCH3 (C-20)72 ± 518.9 ± 2.1
Data derived from tubulin polymerization assays and MTT cytotoxicity tests .

Q. What experimental designs mitigate challenges in synthesizing this compound’s macrocyclic core?

  • Retrosynthetic analysis : Prioritize ring-closing metathesis (RCM) or macrolactonization strategies for the 16-membered ring.
  • Chiral pool synthesis : Use enantiopure building blocks (e.g., L-proline derivatives) to control stereocenters at C-5, C-9, and C-11 .
  • In-line analytics : Employ LC-MS to monitor intermediates and minimize epimerization.

Q. How should researchers address discrepancies in NMR data reproducibility for this compound derivatives?

  • Standardized solvent systems : Use deuterated solvents (e.g., CDCl3) with controlled temperature to minimize shift variability.
  • Cross-lab validation : Share samples with independent labs to confirm spectral assignments .
  • Dynamic NMR experiments : Resolve conformational equilibria affecting peak splitting.

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression models : Fit data to log-dose response curves (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare multiple analogs’ bioactivities (e.g., Tukey’s HSD for IC50 differences) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets.

Q. How can researchers optimize molecular docking studies for this compound’s interaction with tubulin?

  • Ligand preparation : Assign correct tautomeric states and protonation using tools like Schrödinger’s LigPrep.
  • Flexible docking protocols : Allow side-chain mobility in the taxane-binding pocket.
  • Free energy calculations : Use MM-GBSA to rank binding affinities of analogs .

Literature and Reproducibility

Q. Which databases are most effective for systematic reviews of this compound’s bioactivity?

Prioritize:

  • PubMed/MEDLINE for biomedical literature.
  • SciFinder for structure-based searches.
  • Cochrane Library for preclinical evidence synthesis . Avoid overreliance on Google Scholar due to incomplete coverage and reproducibility limitations .

Q. What criteria ensure rigorous replication of this compound studies?

  • Detailed Supplementary Materials : Publish NMR spectra, HPLC chromatograms, and assay protocols .
  • Ethical compliance : Document organism collection permits (e.g., CITES for marine sponges) .
  • Open data repositories : Deposit raw data in Figshare or Zenodo for public access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fijianolide D
Reactant of Route 2
fijianolide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.